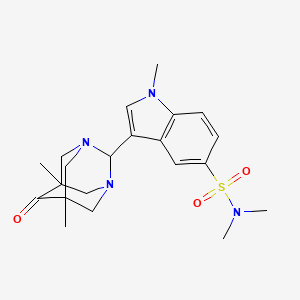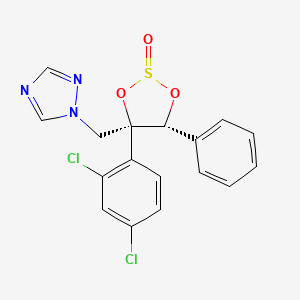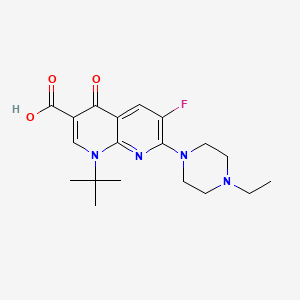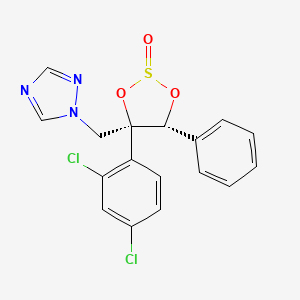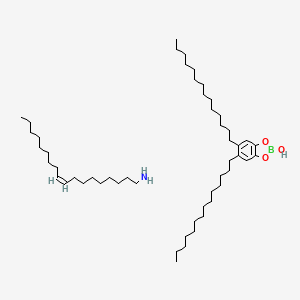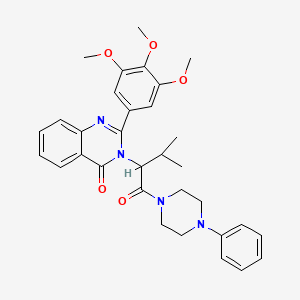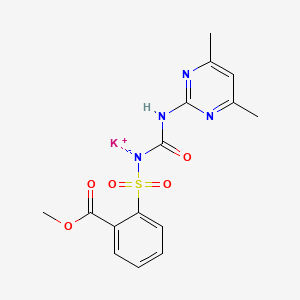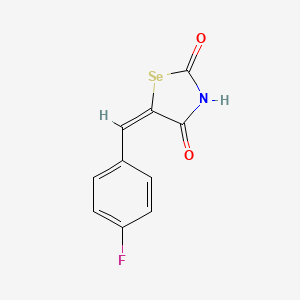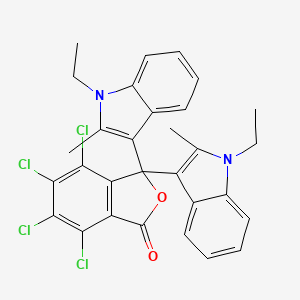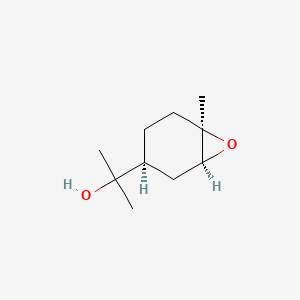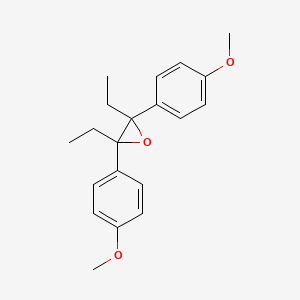
2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane is an organic compound with the molecular formula C20H26O3 It is a type of oxirane, which is a three-membered cyclic ether This compound is characterized by the presence of two ethyl groups and two 4-methoxyphenyl groups attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane typically involves the reaction of 4-methoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to yield the desired oxirane compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of diols such as 2,3-diethyl-2,3-bis(4-methoxyphenyl)propane-1,2-diol.
Substitution: Formation of various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-methoxyphenyl)oxirane: Lacks the ethyl groups present in 2,3-Diethyl-2,3-bis(4-methoxyphenyl)oxirane.
2,3-Diethyl-2,3-diphenyloxirane: Similar structure but without the methoxy groups on the phenyl rings.
Uniqueness
This compound is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
5789-37-7 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,3-diethyl-2,3-bis(4-methoxyphenyl)oxirane |
InChI |
InChI=1S/C20H24O3/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2,23-19)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3 |
InChI Key |
CZWDQVMMJQDXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)(CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


